1-Phenyl-4-(thiophen-3-yl)-1h-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-4-(thiophen-3-yl)-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with a phenyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-4-(thiophen-3-yl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to yield 1,2,3-triazoles. The reaction conditions generally include:
Solvent: Common solvents include dimethyl sulfoxide (DMSO) or acetonitrile.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Copper(I) iodide (CuI) or copper(II) sulfate (CuSO4) in the presence of a reducing agent like sodium ascorbate.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-4-(thiophen-3-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
1-Phenyl-4-(thiophen-3-yl)-1H-1,2,3-triazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-(thiophen-3-yl)-1H-1,2,3-triazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions, contributing to its binding affinity and specificity. The thiophene ring can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
- 1-Phenyl-4-(thiophen-2-yl)-1H-1,2,3-triazole
- 1-Phenyl-4-(furan-3-yl)-1H-1,2,3-triazole
- 1-Phenyl-4-(pyridin-3-yl)-1H-1,2,3-triazole
Uniqueness: 1-Phenyl-4-(thiophen-3-yl)-1H-1,2,3-triazole is unique due to the position of the thiophene ring, which can influence its electronic properties and reactivity. The specific arrangement of the phenyl and thiophene rings can affect the compound’s ability to interact with biological targets and its overall stability.
Properties
Molecular Formula |
C12H9N3S |
---|---|
Molecular Weight |
227.29 g/mol |
IUPAC Name |
1-phenyl-4-thiophen-3-yltriazole |
InChI |
InChI=1S/C12H9N3S/c1-2-4-11(5-3-1)15-8-12(13-14-15)10-6-7-16-9-10/h1-9H |
InChI Key |
KARGKUYOAVRNNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)C3=CSC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.